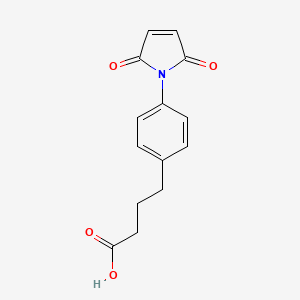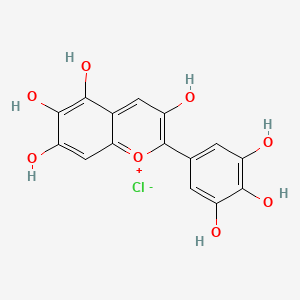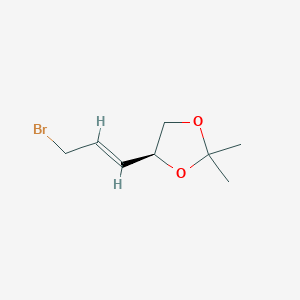
(S)-4,5-Isopropylidene-2-pentenylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,5-Isopropylidene-2-pentenylbromide is an organic compound with a unique structure that makes it valuable in various chemical reactions and applications. This compound is characterized by the presence of a bromine atom attached to a pentenyl group, which is further substituted with an isopropylidene group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Isopropylidene-2-pentenylbromide typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-Isopropylidene-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired bromide compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4,5-Isopropylidene-2-pentenylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
(S)-4,5-Isopropylidene-2-pentenylbromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4,5-Isopropylidene-2-pentenylbromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4,5-Isopropylidene-2-pentenylbromide: The enantiomer of the compound with the opposite stereochemistry.
4,5-Isopropylidene-2-pentenylchloride: Similar structure but with a chlorine atom instead of bromine.
4,5-Isopropylidene-2-pentenylfluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-4,5-Isopropylidene-2-pentenylbromide is unique due to its specific (S) configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct electrophilic properties compared to its chloride and fluoride analogs.
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
(4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H13BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 |
Clé InChI |
NPJBOTRZBRXWCV-SDLBARTOSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)/C=C/CBr)C |
SMILES canonique |
CC1(OCC(O1)C=CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


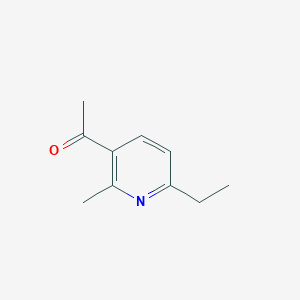
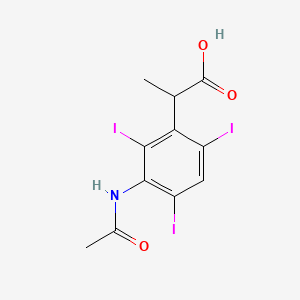
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
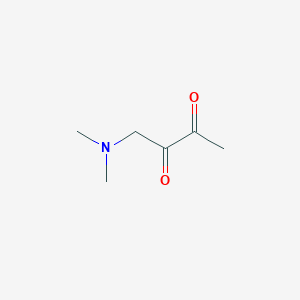
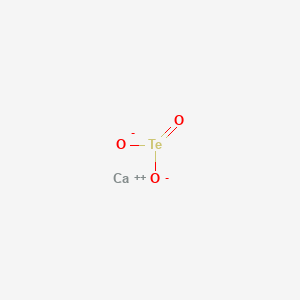
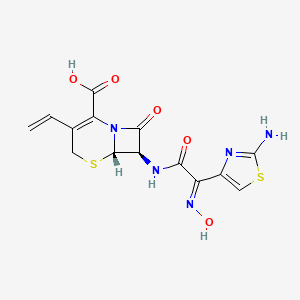

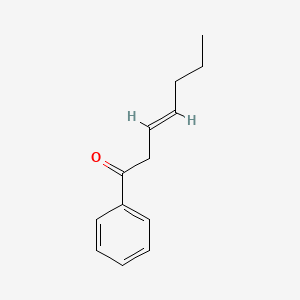
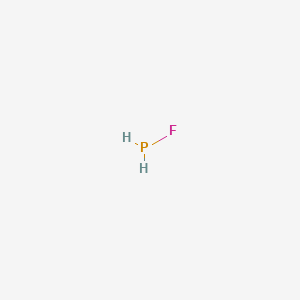
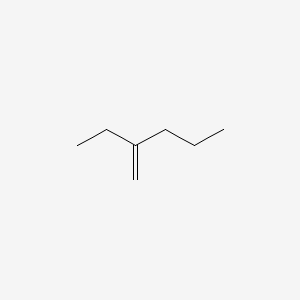
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

